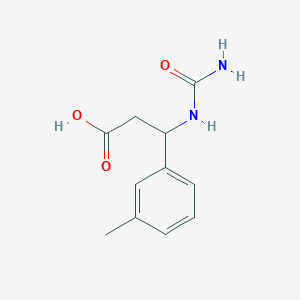
3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid
Vue d'ensemble
Description
3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid, also known as 3-carbamoyl-3-methylphenylpropionic acid (3-CMPPA) is an organic compound with a variety of uses in scientific research. 3-CMPPA is a derivative of 3-methylphenylpropionic acid (3-MPPA) and is used as a reference compound for measuring the activity of enzymes and receptors. It is also used as a substrate for the enzyme carboxylesterase and as a precursor for the synthesis of other compounds. In addition, 3-CMPPA has been studied in relation to its biochemical and physiological effects, as well as its potential applications in medical research.
Applications De Recherche Scientifique
Polybenzoxazine Precursors
3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid derivatives, particularly phloretic acid (PA), have been explored as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation. These derivatives are utilized for bringing phenolic functionalities via reactions with model molecules, leading to the formation of almost 100% bio-based benzoxazine end-capped molecules. This synthesis method provides a sustainable alternative to phenol, offering specific properties of benzoxazine to aliphatic molecules or macromolecules, useful in a wide range of material science applications (Trejo-Machin et al., 2017).
Organometallic Chemistry
In organometallic chemistry, compounds containing 3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid derivatives are synthesized for their potential medicinal applications. For instance, the synthesis of both diastereomers of a planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivative has been reported. These compounds are synthesized as isosteric substitutes for organic drug candidates, reflecting the growing attention to more complex structures containing organometallic moieties in medicinal organometallic chemistry (Patra et al., 2012).
Chemical Synthesis and Biological Activities
The synthesis of derivatives like 3-[4-(2E)-3-methylbut-2-enyloxy) phenyl]-2-(acetylamino)propanoic acid from 4-hydroxyphenylacetic acid is documented, showcasing the relevance of these compounds in chemical synthesis. These derivatives exhibit significant biological activities, including antibacterial and antioxidant properties, highlighting their potential in therapeutic and biochemical applications (Venkateswarlu et al., 2006).
Anti-inflammatory Applications
Compounds related to 3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid have been isolated from natural sources and tested for their anti-inflammatory effects. For example, compounds isolated from the tender leaves of Eucommia ulmoides Oliv. exhibited modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, indicating their potential anti-inflammatory benefits (Ren et al., 2021).
Enantioseparation for Pharmaceutical Applications
Enantioseparation of isomeric compounds, such as 2-(methylphenyl)propanoic acids, is crucial for pharmaceutical applications. Compounds related to 3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid have been successfully enantioseparated by countercurrent chromatography, indicating their importance in the development of chiral pharmaceuticals and the study of drug enantiomers (Jin et al., 2020).
Propriétés
IUPAC Name |
3-(carbamoylamino)-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-3-2-4-8(5-7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEWXCQMNINIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carbamoylamino)-3-(3-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



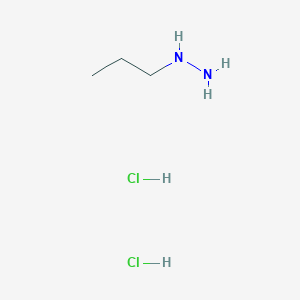
![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)
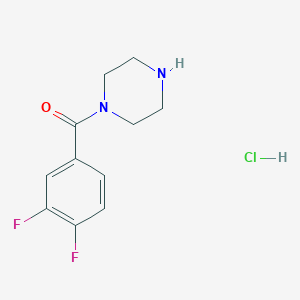
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride](/img/structure/B1416787.png)
![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)
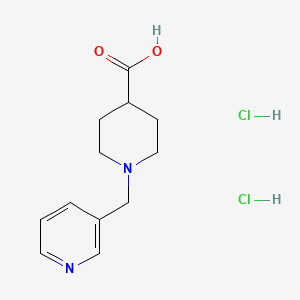
![4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416794.png)
![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)
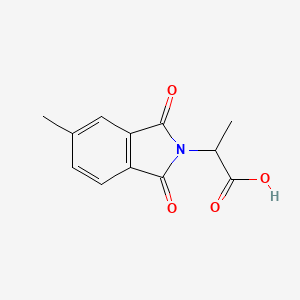
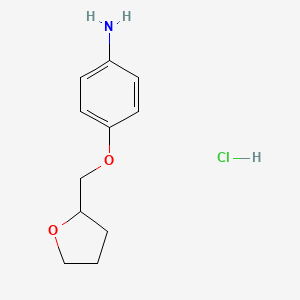
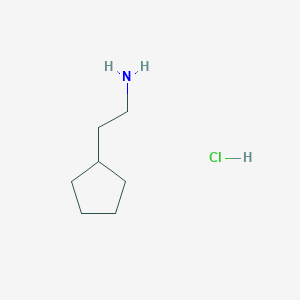
![4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1416805.png)